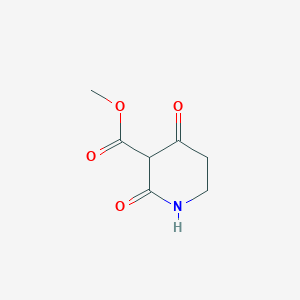









|
REACTION_CXSMILES
|
[Na].[CH2:2]([O:4][C:5](=[O:17])[CH2:6][C:7]([NH:9][CH2:10][CH2:11][C:12]([O:14]CC)=O)=[O:8])C.O>CO.C1(C)C=CC=CC=1>[CH3:2][O:4][C:5]([CH:6]1[C:12](=[O:14])[CH2:11][CH2:10][NH:9][C:7]1=[O:8])=[O:17] |^1:0|
|


|
Name
|
|
|
Quantity
|
6.15 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(CC(=O)NCCC(=O)OCC)=O
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
under stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
DISSOLUTION
|
|
Details
|
After complete dissolution the mixture
|
|
Type
|
ADDITION
|
|
Details
|
was added dropwise
|
|
Type
|
ADDITION
|
|
Details
|
After addition
|
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture was stirred at 90° C. for 6 hours
|
|
Duration
|
6 h
|
|
Type
|
CUSTOM
|
|
Details
|
the layers were separated
|
|
Type
|
WASH
|
|
Details
|
The organic phase was washed with water (2×10 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted thoroughly with a mixture of DCM/MeOH (5:1)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
After drying over Na2SO4 and concentration
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(=O)C1C(NCCC1=O)=O
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 88% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |